![molecular formula C15H31N3Sn B2490763 Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane CAS No. 285995-12-2](/img/structure/B2490763.png)
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related tributylstannane derivatives involves straightforward procedures, often starting from readily available precursors. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane can be synthesized from 2-bromo-3,3,3-trifluoropropene in a single step, demonstrating the ease with which these types of compounds can be prepared (Hanamoto, Hakoshima, & Egashira, 2004).
Molecular Structure Analysis
The molecular structures of tributylstannane derivatives are characterized by their tetrahedral geometry around the tin atom. The binding of bulky ligands around tin can cause significant distortion of this geometry. For instance, the structure of a related compound, trineophyl(1, 2, 4-triazol-1-yl)stannane hemihydrate, revealed serious distortion due to the presence of bulky neophyl ligands (Schomburg, Link, Linoh, & Tacke, 1988).
Chemical Reactions and Properties
Tributylstannane compounds participate in a variety of chemical reactions, including 1,3-dipolar cycloadditions, which smoothly proceed to yield heterocyclic compounds like (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole. These products are useful building blocks for further chemical modifications, such as the regioselective introduction of functional groups (Hanamoto et al., 2004).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Tributylstannanes, similar to Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane, have been used effectively in the synthesis of various heterocyclic compounds. For instance, Tributyl(3,3,3-trifluoro-1-propynyl)stannane was synthesized and used in the 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide, producing heterocyclic compounds like pyrazole, triazole, and isoxazole (Hanamoto, Hakoshima, & Egashira, 2004).
Hydroxymethyl Anion Equivalent : Research has identified tributylstannanes as hydroxymethyl anion equivalents, useful in various organic synthesis reactions. For example, tributyl[(methoxymethoxy)methyl]stannane was explored as a potential reagent in reactions involving metalation with tin and protection of oxygen (Danheiser et al., 2003).
Asymmetric Allylation : The synthesis of previously unknown tributylstannanes and their application in asymmetric allylation, notably in the synthesis of optically active homoallylic alcohol, demonstrates the potential of tributylstannanes in stereoselective organic synthesis (Masyuk & Mineeva, 2016).
Thermal Reactions for Enol Ethers : (E)-1-Methoxymethoxybut-2-enyl(tributyl)stannane reacts with aldehydes on heating to produce anti-4-hydroxy-3-methyl-cis-1,2-enol ethers. This indicates the utility of tributylstannanes in generating enol ethers through stereoselective thermal reactions (Pratt & Thomas, 1989).
Diastereoselective Hydrostannylation : Dibutyl(trifluoromethanesulfoxy)stannane, a related compound, has been found effective for highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols. This showcases the potential of stannanes in diastereoselective synthesis processes (Miura, Wang, & Hosomi, 2005).
Mechanism of Action
Target of Action
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane, also known as 3-methyl-2-tributylstannyltriazole, is a complex compoundCompounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, and anti-inflammatory activities .
Mode of Action
It’s worth noting that triazole-type ring structures can coordinate with the heme iron of the cyp enzyme
Biochemical Pathways
It’s known that triazole derivatives can interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that 3-methyl-2-tributylstannyltriazole might have potential antifungal properties.
Result of Action
Based on the known effects of similar compounds, it could potentially exhibit antimicrobial, antiviral, and anticancer activities .
properties
IUPAC Name |
tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-4-2-5-6;/h3*1,3-4H2,2H3;2H,1H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBBXMWBVDNMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
285995-12-2 |
Source
|
Record name | 1-methyl-5-(tributylstannyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.